4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)aniline
CAS No.: 2098107-08-3
Cat. No.: VC3212843
Molecular Formula: C12H16F2N2O
Molecular Weight: 242.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098107-08-3 |
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Molecular Formula | C12H16F2N2O |
Molecular Weight | 242.26 g/mol |
IUPAC Name | 4-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]aniline |
Standard InChI | InChI=1S/C12H16F2N2O/c1-17-7-11-6-12(13,14)8-16(11)10-4-2-9(15)3-5-10/h2-5,11H,6-8,15H2,1H3 |
Standard InChI Key | JJGWXESCIBASCV-UHFFFAOYSA-N |
SMILES | COCC1CC(CN1C2=CC=C(C=C2)N)(F)F |
Canonical SMILES | COCC1CC(CN1C2=CC=C(C=C2)N)(F)F |
Introduction
Structural Characteristics and Identification
Molecular Structure
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)aniline consists of an aniline unit connected to a modified pyrrolidine ring. The pyrrolidine component features two key modifications: geminal difluoro substitution at the 4-position and a methoxymethyl group at the 2-position. This creates a specialized heterocyclic structure with multiple functional elements that contribute to its chemical behavior and potential biological interactions.
The structural architecture can be visualized as having several key components:
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A benzene ring with a primary amine (-NH₂) at the para position
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A five-membered pyrrolidine ring connected to the benzene ring at the nitrogen position
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Two fluorine atoms at the 4-position of the pyrrolidine ring (geminal difluoro substitution)
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A methoxymethyl (-CH₂OCH₃) side chain at the 2-position of the pyrrolidine ring
Chemical Identifiers
Based on structural analysis and comparison with related compounds, the following chemical identifiers can be assigned to 4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)aniline:
Chemical Identifier | Value |
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Molecular Formula | C₁₂H₁₆F₂N₂O |
Exact Mass | Approximately 242.12 g/mol |
Structural Classification | Fluorinated pyrrolidine derivative, Aniline derivative |
The structure shares similarities with compounds documented in search results, particularly the pyrrolidine component identified in "4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine" . The connectivity pattern would follow principles similar to those observed in "4-(Pyrrolidin-1-yl)aniline" , with the specialized pyrrolidine substituent replacing the simple pyrrolidine ring.
Chemical Properties and Reactivity
Functional Group Analysis
The compound contains multiple functional groups that contribute to its chemical behavior:
Functional Group | Position | Expected Reactivity |
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Primary Amine (-NH₂) | 4-position of benzene ring | Nucleophilic, forms amides, imines; undergoes diazotization |
Tertiary Amine (pyrrolidine N) | Junction between rings | Less nucleophilic due to steric hindrance; potential site for quaternization |
Geminal Difluoro (-CF₂-) | 4-position of pyrrolidine | Enhances metabolic stability; influences conformation |
Methoxymethyl (-CH₂OCH₃) | 2-position of pyrrolidine | Ether functionality; potential H-bond acceptor |
The primary amine functionality makes this compound particularly versatile for chemical modifications, similar to other aniline derivatives. The presence of the difluoro group likely influences both the electronic properties and metabolic stability of the molecule .
Physical Properties
Predicted Physical Characteristics
Based on structural features and comparison with related compounds, the following physical properties can be reasonably predicted:
Property | Predicted Value | Basis for Prediction |
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Physical State | Solid at room temperature | Common for similar molecular weight aniline derivatives |
Color | Pale yellow to off-white | Characteristic of aromatic amines |
Solubility | Moderate solubility in polar organic solvents; limited water solubility | Based on functional group analysis |
Melting Point | Approximately 110-150°C | Estimated from similar structures |
LogP | ~2.0-3.0 | Reflecting balance between polar groups and hydrophobic regions |
Spectroscopic Properties
Predicted spectroscopic features would include:
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IR spectroscopy: N-H stretching bands (3300-3500 cm⁻¹), C-F stretching (1000-1100 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹)
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NMR spectroscopy:
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¹H NMR: Characteristic signals for aromatic protons (6.5-7.5 ppm), NH₂ protons (broad signal, ~3.5-4.5 ppm), methoxy protons (singlet, ~3.3 ppm)
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¹⁹F NMR: Signals for geminal difluoro group (likely -90 to -120 ppm range)
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¹³C NMR: Typical patterns for aromatic carbons, CF₂ carbon (triplet, 110-130 ppm)
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Mass spectrometry: Molecular ion peak at m/z 242, with characteristic fragmentation patterns for loss of the methoxymethyl group and cleavage at the N-C bond connecting the two ring systems.
Biological Activity and Applications
Structure-Activity Relationship Considerations
Several structural features merit attention in terms of biological activity:
Research Applications and Analytical Methods
Research Applications
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)aniline may serve multiple research purposes:
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Medicinal Chemistry: As a building block for complex pharmaceutical candidates, particularly those targeting CNS disorders
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Chemical Biology: Potential use as a probe for studying protein-ligand interactions
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Materials Science: Possible applications in specialized polymers or functional materials
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Synthetic Methodology Development: Model compound for developing novel fluorination or coupling methodologies
Analytical Detection Methods
For identification and characterization of this compound, several analytical approaches would be appropriate:
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Chromatographic Methods:
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HPLC with UV detection (λₘₐₓ likely around 240-280 nm)
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GC-MS for volatile derivatives
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Spectroscopic Identification:
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FT-IR for functional group confirmation
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NMR spectroscopy (¹H, ¹³C, ¹⁹F) for structural elucidation
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High-resolution mass spectrometry for exact mass determination
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Crystallographic Analysis:
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X-ray crystallography for definitive structural confirmation, if crystalline material can be obtained
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Comparative Analysis with Related Compounds
Structural Analogues Comparison
The compound shares structural similarities with several documented molecules:
Physicochemical Property Comparison
Comparing predicted properties with related compounds:
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